molecular formula C19H39NO2 B14621292 2-Amino-16-methyloctadec-4-ene-1,3-diol CAS No. 59360-04-2

2-Amino-16-methyloctadec-4-ene-1,3-diol

Cat. No.: B14621292
CAS No.: 59360-04-2
M. Wt: 313.5 g/mol
InChI Key: OWANZNANZUJHGN-UHFFFAOYSA-N
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Description

2-Amino-16-methyloctadec-4-ene-1,3-diol is a chemical compound with the molecular formula C19H39NO2 It is characterized by the presence of an amino group, a double bond at the fourth position, and two hydroxyl groups at the first and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-16-methyloctadec-4-ene-1,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with a long-chain fatty acid or alcohol.

    Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which can be carried out using oxidizing agents like osmium tetroxide or potassium permanganate.

    Double Bond Formation: The double bond at the fourth position is introduced through dehydrogenation reactions, often using catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common.

Chemical Reactions Analysis

Types of Reactions

2-Amino-16-methyloctadec-4-ene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated amino alcohols.

    Substitution: Various derivatives with different functional groups, depending on the substituent introduced.

Scientific Research Applications

2-Amino-16-methyloctadec-4-ene-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

    Biology: It serves as a model compound for studying the behavior of amino alcohols in biological systems.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-16-methyloctadec-4-ene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl groups can participate in various biochemical reactions. The double bond may also play a role in the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-16-methyloctadecane-1,3-diol: Lacks the double bond at the fourth position.

    2-Amino-16-methyloctadec-4-ene-1,2-diol: Has a hydroxyl group at the second position instead of the third.

    2-Amino-16-methyloctadec-4-ene-1,3-triol: Contains an additional hydroxyl group.

Uniqueness

2-Amino-16-methyloctadec-4-ene-1,3-diol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups, along with the double bond, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

59360-04-2

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

2-amino-16-methyloctadec-4-ene-1,3-diol

InChI

InChI=1S/C19H39NO2/c1-3-17(2)14-12-10-8-6-4-5-7-9-11-13-15-19(22)18(20)16-21/h13,15,17-19,21-22H,3-12,14,16,20H2,1-2H3

InChI Key

OWANZNANZUJHGN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCC=CC(C(CO)N)O

Origin of Product

United States

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